3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-methoxyphenyl substituent at position 3 and a 2-oxo-2-phenylethyl group at position 4.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSJIVWKBSJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of 3-methoxybenzaldehyde with phenacyl bromide to form an intermediate, which is then cyclized with triazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
Case Studies
- Triazole Derivatives : A related study indicated that a triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, demonstrating significant potency compared to conventional treatments.
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that triazolo[4,5-d]pyrimidine derivatives can enhance cytotoxic effects through modulation of apoptotic pathways.
Data Table: Anticancer Properties
| Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Triazolo derivatives | 0.43 µM | Induction of apoptosis via ROS accumulation |
Evaluation of Activity
Research into the anticonvulsant potential of triazole compounds has revealed promising results:
- Protection Against Seizures : Certain derivatives have shown protective effects against seizures induced by pentylenetetrazole (PTZ), indicating their potential utility as anticonvulsant agents.
Targeted Enzymes
The compound has potential as an inhibitor for various enzymes involved in critical biological pathways:
- Cyclin-dependent Kinases (CDKs) : By inhibiting CDK activity, the compound can potentially halt the proliferation of cancer cells.
Biochemical Pathways
The interactions with biological macromolecules can modulate functions and influence cellular pathways related to growth and apoptosis.
Structural Characteristics and Properties
Understanding the structural features is essential for elucidating the compound's biological activities:
The compound features a complex structure that includes a triazolo-pyrimidine moiety which is often associated with various pharmacological activities.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among related compounds involve modifications at positions 3 and 6 of the triazolopyrimidine scaffold. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
The 2-oxo-2-phenylethyl group at position 6 increases hydrophobicity, which may influence membrane permeability and binding affinity in biological systems .
Synthetic Accessibility :
- Analogs such as BF25695 and BF23689 are commercially available, suggesting scalable synthetic routes involving Friedel-Crafts alkylation or nucleophilic substitution (e.g., using chloroacetate intermediates as in ).
The presence of a phenyl group at position 6 in the target compound may enhance interaction with viral targets compared to simpler analogs.
Spectroscopic Characterization: IR and NMR data for analogs (e.g., compound 13 in ) highlight diagnostic peaks for functional groups (e.g., C=O at ~1680 cm⁻¹, aromatic protons at 6.97–8.02 ppm), which can guide structural validation of the target compound.
Biological Activity
The compound 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 324.35 g/mol |
| LogP | 3.6435 |
| Solubility | Moderate |
Anticancer Activity
Research has shown that compounds containing the triazole and pyrimidine scaffolds exhibit significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of key mitotic kinases such as Polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. Inhibition of Plk1 leads to disrupted mitotic processes and subsequent apoptosis in cancer cells .
- In Vitro Studies : A study demonstrated that derivatives of triazolo-pyrimidines showed IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa, L363). The compound exhibited a notable potency in inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives can be significantly influenced by their structural modifications. In SAR studies:
- Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability.
- Positioning : The positioning of the oxo group and the triazole ring affects binding affinity to target proteins like Plk1 .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows moderate permeability across cell membranes.
- Metabolism : Initial studies indicate that metabolic stability is adequate, with minimal degradation observed in liver microsomes .
Study 1: Inhibitory Effects on Cancer Cell Lines
In a controlled laboratory setting, researchers tested the compound against various cancer cell lines. Results indicated:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 4.38 | Significant apoptosis |
| L363 | 5.00 | Cell cycle arrest |
| MCF-7 | 6.25 | Reduced proliferation |
This study highlighted the compound's potential as a selective anticancer agent with a favorable safety profile.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. Tumor growth inhibition was observed at doses correlating with in vitro IC50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
